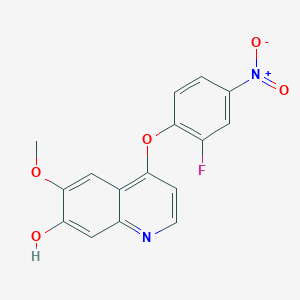

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Descripción general

Descripción

“4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline” is a compound with the CAS Number: 1394820-98-4 . It has a molecular weight of 300.25 . The compound is a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . For instance, one method involves the use of hydrogen chloride in 1,4-dioxane at 100°C for 24 hours . Another method involves the reaction with sodium hydroxide in tetrahydrofuran and water at 20 - 45℃ for 10 hours .Molecular Structure Analysis

The molecular structure of this compound includes 22 heavy atoms, 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 12 aromatic bond(s) .Chemical Reactions Analysis

The compound has been found to interact with several enzymes involved in drug metabolism, including cytochrome P450, UDP-glucuronosyltransferase, and glutathione-S-transferase. It acts as an inhibitor of these enzymes, which can lead to increased levels of drugs in the body.Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

- Anticancer Activity : 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline has demonstrated promising anticancer properties. Studies have correlated its activity with structural features (structure–activity relationship, SAR) and molecular modeling studies. It shows potential against different cancer cell lines .

Anticancer Properties

Mecanismo De Acción

The compound has been found to act as a prodrug, which means that it can be converted into an active form of a drug in the body . In one study, MAO-catalyzed oxidation and spontaneous hydrolysis of the compound yielded a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O5/c1-23-16-7-10-12(8-13(16)20)18-5-4-14(10)24-15-3-2-9(19(21)22)6-11(15)17/h2-8,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFCCVPKOQIVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

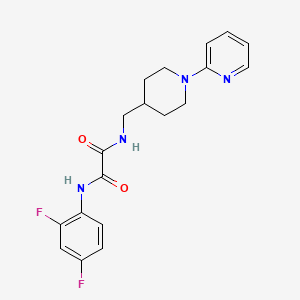

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)

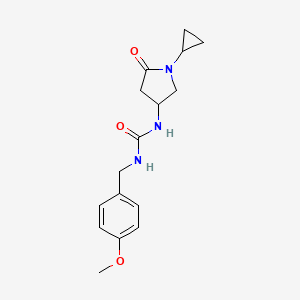

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)